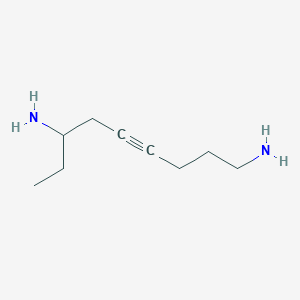

Non-4-yne-1,7-diamine

Description

Contextualization of Non-4-yne-1,7-diamine within Functionalized Linear Organic Compounds

This compound, with the chemical formula C₉H₁₈N₂, belongs to a class of linear organic compounds possessing two distinct types of functional groups: an internal alkyne and two primary amine groups. Its structure consists of a nine-carbon chain with a triple bond located at the C-4 position and primary amino groups at the C-1 and C-7 positions. This arrangement makes it a symmetrical diamine with an internal, and therefore sterically hindered, alkyne moiety.

The presence of both nucleophilic amine groups and an electrophilic alkyne group within the same molecule opens up a wide range of possibilities for intramolecular and intermolecular reactions. This dual functionality allows it to act as a monomer in polymerization reactions, a ligand in coordination chemistry, or a precursor for the synthesis of complex heterocyclic compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₈N₂ |

| Molecular Weight | 154.25 g/mol |

| IUPAC Name | This compound |

| CAS Number | 207980-97-0 |

Significance of Terminal and Internal Alkyne Moieties in Chemical Transformations

Alkynes are fundamental building blocks in organic synthesis, prized for their ability to undergo a wide variety of transformations. The reactivity of an alkyne is significantly influenced by its position within the carbon chain.

Terminal alkynes , which have a hydrogen atom attached to a sp-hybridized carbon, are acidic and can be deprotonated to form acetylides. libretexts.org These acetylides are potent nucleophiles used in carbon-carbon bond-forming reactions, such as the Sonogashira coupling. researchgate.net

Internal alkynes , like the one present in this compound, lack this acidic proton and are therefore less reactive in deprotonation-based chemistry. However, their π-bonds are available for a range of addition reactions and metal-catalyzed transformations. nih.gov These include:

Hydroamination: The addition of an N-H bond across the alkyne, which can be catalyzed by various metals to form enamines or imines. nih.gov

Cycloaddition Reactions: Participation in [2+2+2] cycloadditions to form substituted aromatic rings.

Hydrosilylation: The addition of a silicon-hydrogen bond across the triple bond, useful for creating functionalized silanes. rsc.org

Alkyne Metathesis: A reaction that allows for the cleavage and reformation of carbon-carbon triple bonds, useful in polymer synthesis. ubc.ca

The internal nature of the alkyne in this compound influences its reactivity, often requiring specific catalytic systems to achieve desired transformations.

Role of Primary Diamine Functionalities in Reaction Design and Molecular Architecture

Primary amines are versatile functional groups that can act as nucleophiles, bases, and ligands. The presence of two primary amine groups in this compound significantly expands its synthetic utility.

As nucleophiles , the amine groups can participate in a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides.

Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

The diamine nature of the molecule makes it an ideal monomer for step-growth polymerization . It can react with difunctional electrophiles, such as diacyl chlorides or diepoxides, to form polyamides and polyepoxides, respectively. This is a fundamental concept in polymer chemistry for creating a wide range of materials. openstax.orgmdpi.com

Furthermore, the lone pairs on the nitrogen atoms allow the diamine to act as a bidentate or bridging ligand in coordination chemistry. It can coordinate to metal centers, forming stable complexes that can have applications in catalysis or as materials with interesting electronic or magnetic properties. openstax.orgwalshmedicalmedia.comncert.nic.in The ability of diamines to form chelate rings with metal ions is a well-established principle in coordination chemistry. openstax.orgncert.nic.in

Current Research Landscape for Diamine-Containing Alkynes in Non-Biological Applications

Research into molecules containing both diamine and alkyne functionalities is an active area, particularly in the fields of polymer chemistry and materials science. While specific research on this compound is limited, studies on analogous compounds highlight the potential applications.

Polymer Synthesis: The polymerization of activated internal alkynes with diamines has been shown to be a powerful tool for constructing polymers with diverse architectures and functions. scut.edu.cn For instance, multicomponent polymerizations involving activated internal alkynes and aromatic diamines have been used to synthesize sequence-controlled polyheterocycles. mdpi.com The amino-yne click reaction, a spontaneous reaction between amines and activated alkynes, has also emerged as a useful tool in materials science for surface immobilization and hydrogel preparation.

Materials Science: Bifunctional alkynes are valuable in creating advanced materials. They can be used as crosslinkers to create robust polymer networks. researchgate.net The incorporation of alkyne functionalities into polymer backbones allows for post-polymerization modification via "click" chemistry, enabling the attachment of various functional groups to tailor the material's properties. sigmaaldrich.com The ability of diaminoalkynes to coordinate with metals also opens possibilities for creating metal-organic frameworks (MOFs) or coordination polymers with unique structural and functional properties. researchgate.net

Table 2: Key Reactions and Potential Applications of Alkyne-Diamine Systems

| Reaction Type | Functional Groups Involved | Potential Products/Applications |

| Step-Growth Polymerization | Diamine + Difunctional Electrophile | Polyamides, Polyimides, Polyureas |

| Metal-Catalyzed Cyclization | Alkyne + Amines (intramolecular) | Nitrogen-containing heterocycles |

| Coordination | Diamine + Metal Ion | Metal-organic frameworks, Catalysts |

| Click Chemistry | Alkyne + Azide (B81097) | Functionalized polymers, Bioconjugates |

| Hydroamination | Alkyne + Amine | Enamines, Imines |

Structure

3D Structure

Properties

CAS No. |

207980-97-0 |

|---|---|

Molecular Formula |

C9H18N2 |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

non-4-yne-1,7-diamine |

InChI |

InChI=1S/C9H18N2/c1-2-9(11)7-5-3-4-6-8-10/h9H,2,4,6-8,10-11H2,1H3 |

InChI Key |

ZIJUDQVXSQVSQK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC#CCCCN)N |

Origin of Product |

United States |

Synthetic Methodologies for Non 4 Yne 1,7 Diamine and Analogues

Strategies for Alkyl Chain Construction Incorporating Alkyne and Diamine Linkages

The core challenge in synthesizing non-4-yne-1,7-diamine lies in the precise assembly of its nine-carbon backbone while correctly positioning the alkyne at the C4 position and the amines at the C1 and C7 positions.

Linear Synthesis Approaches to this compound

Linear synthesis builds a molecule sequentially, starting from a foundational precursor and elongating the chain step-by-step. A hypothetical linear route to this compound could begin with a commercially available, N-protected 3-aminopropanol. The alcohol would be oxidized to the corresponding aldehyde, which could then undergo a Corey-Fuchs or Seyferth-Gilbert homologation to generate a terminal alkyne. The resulting N-protected 4-aminobut-1-yne could be deprotonated to form an acetylide, which would then be used to open a suitable N-protected aziridine (B145994) or react with a 3-carbon electrophile bearing a masked amine (such as a nitrile or azide). Final deprotection steps would then reveal the target diamine.

Alternatively, a synthesis could commence from a central alkyne-containing fragment, such as 1,5-dichloro-2-pentyne, and undergo sequential nucleophilic substitution with ammonia (B1221849) or a protected amine equivalent. However, this approach may suffer from a lack of selectivity and the potential for over-alkylation.

Convergent Synthesis Pathways for Related Diamine-Alkynes

Convergent synthesis, which involves preparing separate molecular fragments that are later joined, generally offers greater efficiency for complex targets. wikipedia.orguniurb.it This approach is particularly advantageous for creating large or symmetrical molecules. wikipedia.org For this compound and its analogues, a convergent strategy would involve coupling two amine-containing fragments.

For instance, a Cadiot-Chodkiewicz coupling could be employed. This would involve reacting an N-protected 3-aminoprop-1-yne with a 1-bromoalkyne bearing the second N-protected amine function. Another powerful convergent method is the coupling of organometallic reagents with appropriate electrophiles. A lithium acetylide derived from an N-protected propargylamine (B41283) could be coupled with a protected 4-halobutylamine to construct the C9 backbone directly. Such fragment coupling strategies are common in the synthesis of complex molecules like peptides and dendrimers. scholarsresearchlibrary.com

Functional Group Interconversion and Protection/Deprotection Strategies for this compound Precursors

The nucleophilic nature of the primary amine groups necessitates their protection during the synthetic sequence to prevent unwanted side reactions. organic-chemistry.org The choice of protecting group is crucial and must be compatible with the reaction conditions employed for chain construction and alkyne formation. jocpr.com

Common amine protecting groups include carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is stable under many conditions but is readily removed with acid, while the Cbz group is typically cleaved via catalytic hydrogenolysis. An orthogonal protecting group strategy, where different groups can be removed under distinct conditions, allows for selective deprotection if needed. organic-chemistry.org For instance, the use of both Boc and fluorenylmethyloxycarbonyl (Fmoc) groups in the same molecule allows one amine to be deprotected in the presence of the other. organic-chemistry.org In some cases, more polar protecting groups like N,N-dimethylaminoxy carbonyl (Dmaoc) are used to enhance the solubility of peptide fragments, a strategy that could be adapted for polyamine synthesis. nih.govfrontiersin.org

Functional group interconversions are also a key tactic. Nitriles and azides can serve as stable precursors to amines. These groups are unreactive under many conditions used for C-C bond formation and can be reduced to primary amines in the final stages of the synthesis using reagents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.

A summary of common amine protecting groups and their removal conditions is provided below.

| Protecting Group | Abbreviation | Common Reagents for Removal | Conditions |

| tert-butoxycarbonyl | Boc | Trifluoroacetic Acid (TFA), HCl | Acidic |

| Benzyloxycarbonyl | Cbz | H₂, Pd/C | Hydrogenolysis |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Piperidine | Basic |

| N,N-Dimethylaminoxy carbonyl | Dmaoc | Dithiothreitol (DTT) | Reductive |

Catalytic Approaches in Alkyne-Diamine Synthesis

Catalysis, particularly by transition metals, provides powerful and efficient methods for constructing the carbon framework of molecules and controlling their stereochemistry. researchgate.netrsc.orgrsc.org

Transition Metal Catalysis in C-C Bond Formation Adjacent to Alkyne/Amine Centers

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds. tcichemicals.com While the Sonogashira coupling is famous for joining terminal alkynes to sp² carbons, related reactions are key to building aliphatic chains. Nickel and palladium catalysts are widely used for coupling various electrophiles and organometallic reagents. tcichemicals.com For example, nickel-catalyzed cyclization reactions have been developed to synthesize diamino-functionalized aromatic systems from precursors containing ynamides (N-alkynyl amides). acs.org

Copper catalysis is also prominent in alkyne chemistry. The Glaser-Hay coupling facilitates the oxidative dimerization of terminal alkynes, while other copper-catalyzed reactions can achieve direct amidation of terminal alkynes. nih.gov These methods highlight the versatility of transition metals in activating C-H and C-X bonds to forge new C-C and C-N bonds. researchgate.netnih.gov

Stereoselective Synthesis of Diamine-Alkyne Scaffolds

While this compound itself is achiral, its analogues may contain stereocenters. The controlled synthesis of a specific stereoisomer is a central goal of modern organic chemistry. uwindsor.carsc.org Stereoselective synthesis can be achieved through various strategies. uwindsor.ca

One approach is to use a chiral pool, starting with an enantiomerically pure natural product like an α-amino acid. mdpi.com For example, a synthetic methodology for chiral long-chain diamines has been developed starting from natural amino acids, where the chirality is preserved throughout the synthesis. mdpi.com

Alternatively, asymmetric catalysis can be employed. Chiral catalysts can guide a reaction to produce one enantiomer or diastereomer preferentially. This is widely applied in reactions like asymmetric hydrogenation, epoxidation, and dihydroxylation. For synthesizing chiral diols, which can be precursors to diamines, modular approaches using engineered enzymes or metal catalysts have been developed to achieve high stereoselectivity. nih.govrsc.org The development of synthetic routes to C2-symmetric chiral ligands, for instance, demonstrates the power of stereoselective methods in creating molecules with defined three-dimensional structures. semanticscholar.org

Chemical Reactivity and Mechanistic Investigations of Non 4 Yne 1,7 Diamine

Alkene/Alkyne Isomerization Reactions Involving Non-4-yne-1,7-diamine

The carbon-carbon triple bond in this compound is a key functional group that can undergo isomerization reactions, leading to the formation of constitutional isomers with the triple bond at different positions along the carbon chain.

The "alkyne zipper" reaction is a powerful synthetic tool for the isomerization of internal alkynes to terminal alkynes. synarchive.commdpi.com This process is typically catalyzed by strong bases, with alkali metal amides of diamines being particularly effective. synarchive.comwikipedia.org The reaction proceeds through a series of deprotonation and reprotonation steps, effectively "walking" the triple bond along the carbon skeleton. mdpi.comwikipedia.org

A proposed mechanism for diamine-catalyzed alkyne isomerization involves the concerted action of the two amine groups. mdpi.com One amine group deprotonates a carbon adjacent to the alkyne, while the other donates a proton to one of the sp-hybridized carbons of the alkyne. mdpi.com This process is contra-thermodynamic as it converts a more stable internal alkyne to a less stable terminal alkyne, driven by the formation of a stable terminal alkynilide anion. mdpi.comwikipedia.org

The choice of diamine catalyst is crucial for the success of the alkyne zipper reaction. For instance, potassium 1,3-diaminopropanide, generated in situ from potassium hydride and 1,3-diaminopropane (B46017), has been shown to be a highly effective catalyst. wikipedia.org In contrast, ethylenediamine (B42938) is not a suitable replacement. wikipedia.org The lithium salt of 1,3-diaminopropane has also been utilized, demonstrating the versatility of these diamine-based catalytic systems. cdnsciencepub.com

The triple bond in derivatives of this compound can undergo positional isomerization, a process influenced by the reaction conditions and the nature of the substituents. This isomerization can occur in conjunction with other reactions, such as semihydrogenation. For example, in the semihydrogenation of internal alkynes, the initially formed (Z)-alkene can isomerize to the more stable (E)-alkene. chemrxiv.orgnih.gov This Z-E isomerization can be controlled by the choice of catalyst and the presence of additives. chemrxiv.org

The isomerization of internal alkynes can also be promoted by transition metal catalysts. For instance, iron carbonyl complexes have been shown to be effective for the double-bond isomerization of olefins, a process that shares mechanistic similarities with alkyne isomerization. lsu.edu Furthermore, base-catalyzed reversible alkyne-allene isomerization has been employed as a strategy to achieve regioselective hydrocyanation of unbiased alkynes. chemrxiv.org

Nucleophilic Additions to the Alkyne Moiety of this compound

The electron-rich triple bond of this compound is susceptible to attack by nucleophiles. This reactivity allows for the construction of more complex molecular architectures.

The amino-yne click reaction is a powerful and efficient method for forming carbon-nitrogen bonds. It involves the addition of an amine to an activated alkyne. acs.orgscut.edu.cn In the context of this compound, the primary amine groups can act as nucleophiles, attacking the alkyne of another molecule or an external activated alkyne. This reaction can proceed spontaneously under mild conditions, especially when the alkyne is activated by electron-withdrawing groups. acs.orgscut.edu.cnunizar.es

Recent research has demonstrated the utility of amino-yne click polymerization to create polymers with unique properties. For example, the polymerization of bis(ethynylsulfone)s with various diamines, including both aliphatic and aromatic primary and secondary amines, yields poly(β-aminovinylsulfone)s with high molecular weights and excellent regio- and stereoregularity. acs.orgscut.edu.cn This type of polymerization has also been achieved using tertiary amines in the presence of a protic acid, leading to the formation of main-chain charged polyelectrolytes. chemrxiv.org

The resulting β-aminoacrylate linkage from these reactions has been shown to be cleavable under acidic conditions, allowing for the potential degradation and recycling of the polymeric materials. unizar.es

Controlling the regioselectivity and stereoselectivity of nucleophilic additions to internal alkynes is a significant challenge in organic synthesis. researchgate.net For unsymmetrical internal alkynes, the addition of a nucleophile can lead to two different regioisomers. msu.edulibretexts.org

Several strategies have been developed to address this challenge. The use of directing groups on the alkyne substrate can guide the incoming nucleophile to a specific carbon atom. researchgate.net Transition metal catalysts, such as those based on gold(I) or iridium, have also been employed to achieve high levels of regio- and stereocontrol. acs.orgorganic-chemistry.orgacs.org For example, a cationic iridium complex has been shown to catalyze the regio- and stereoselective addition of 1,3-diketones to unfunctionalized internal alkynes. acs.orgorganic-chemistry.org The regioselectivity in these reactions is often governed by electronic factors, with the nucleophile preferentially attacking the more electron-deficient carbon of the alkyne. acs.orgacs.org

The stereochemistry of the addition is also a critical aspect. For instance, the hydrogenation of alkynes can be controlled to produce either the cis or trans alkene. Lindlar's catalyst is commonly used for the syn-addition of hydrogen, leading to the cis-alkene. msu.edu Conversely, other catalytic systems can favor the formation of the trans-alkene. chemrxiv.orgnih.gov

Reactions Involving Diamine Functionalities of this compound

The two primary amine groups in this compound are versatile functional handles that can participate in a wide range of chemical reactions. fiveable.me These include nucleophilic substitution, condensation reactions, and the formation of amides.

The nucleophilic nature of the amine groups allows them to react with various electrophiles. fiveable.me For instance, they can undergo acylation with acyl chlorides to form amides. Controlling the selectivity of such reactions to achieve mono-acylation can be challenging, but methods using temporary protecting groups, such as carbon dioxide, have been developed. rsc.org

The diamine functionality is also crucial for the synthesis of polymers. Condensation polymerization of diamines with dicarboxylic acids or their derivatives leads to the formation of polyamides, a class of polymers with important industrial applications. fiveable.me Furthermore, diamines can serve as ligands in coordination chemistry and as catalysts in asymmetric synthesis. acs.org For example, 1,3-diamine derivatives have been designed and used as catalysts in enantioselective Mannich reactions. acs.org

Condensation Reactions for Heterocyclic Ring Formation

The structural arrangement of this compound, featuring two primary amine groups and an internal alkyne, presents a versatile scaffold for the synthesis of various heterocyclic compounds. Condensation reactions involving this diamine are a key strategy for constructing ring systems, often proceeding through the formation of intermediate species that subsequently undergo cyclization. beilstein-journals.orgacs.org

The synthesis of heterocyclic structures from diamines can be influenced by the nature of the reacting partner. For instance, the reaction with dicarbonyl compounds or their equivalents can lead to the formation of nitrogen-containing heterocycles. The mechanism typically involves an initial nucleophilic attack by one of the amine groups on a carbonyl carbon, followed by dehydration to form an imine or enamine intermediate. beilstein-journals.orggla.ac.uk Subsequent intramolecular reaction involving the second amine group and the remaining carbonyl or a suitably positioned electrophilic center results in ring closure. The alkyne moiety within this compound can remain as a functional group in the final heterocyclic product or participate in subsequent transformations.

One-pot multicomponent reactions (MCRs) represent an efficient approach to building complex heterocyclic frameworks. beilstein-journals.orgresearchgate.net In the context of this compound, an MCR could involve the diamine, an aldehyde, and a third component with a reactive functional group. The reaction sequence might begin with the formation of an enamine from the diamine and an aldehyde, which then partakes in a Michael addition or other cyclization pathways. beilstein-journals.org The regioselectivity of these reactions, determining which amine group reacts first and the ultimate ring size, can be influenced by steric and electronic factors, as well as reaction conditions. beilstein-journals.orgacs.org

For example, the condensation of a diamine with a β-dicarbonyl compound can yield diazepine (B8756704) derivatives. The reaction mechanism is thought to proceed through the formation of an enaminone intermediate, which then undergoes intramolecular cyclization. beilstein-journals.org The presence of the alkyne in this compound offers a site for further functionalization or for influencing the electronic properties of the resulting heterocycle.

A summary of potential heterocyclic syntheses involving diamine condensation is presented below:

| Reactant 1 | Reactant 2 | Potential Heterocyclic Product | Reaction Type |

| Diamine | Dicarbonyl Compound | Diazepine, Pyrazine | Condensation, Cyclization |

| Diamine | Aldehyde, Activated Methylene Compound | Substituted Piperidine, Pyrrolidine | Multicomponent Reaction, Cyclization |

| Diamine | α,β-Unsaturated Carbonyl Compound | Michael Adduct, potential for cyclization | Michael Addition |

Michael Addition Pathways for Polymer Synthesis

This compound serves as a valuable monomer in polymer synthesis, particularly through Michael addition reactions, which are a form of conjugate addition. researchgate.net This type of polymerization is a step-growth process where the amine groups of the diamine act as nucleophiles (Michael donors) and add to electron-deficient carbon-carbon double or triple bonds of a Michael acceptor. researchgate.netwikipedia.org This method is advantageous for creating polymers with heteroatoms in the backbone under relatively mild conditions. nih.govacs.org

The aza-Michael addition polymerization involving a diamine like this compound and a suitable bis-Michael acceptor, such as a diacrylate or a bis-acrylamide, proceeds in a stepwise manner. nih.govmdpi.comrsc.org The fundamental steps of this polymerization are initiation, propagation, and termination. wikipedia.org

Initiation: The reaction begins with the nucleophilic addition of one of the primary amine groups of this compound to a Michael acceptor monomer. wikipedia.org

Propagation: The newly formed species, which now contains a secondary amine, can then react with another Michael acceptor monomer. Concurrently, the remaining primary amine group at the other end of the diamine monomer can also react. This process repeats, extending the polymer chain. wikipedia.orgacs.org

Termination: The polymerization continues until the reactants are consumed or the reaction is quenched. wikipedia.org

The reactivity of the primary versus the newly formed secondary amines can influence the final polymer structure, potentially leading to linear or branched polymers depending on the relative reaction rates. acs.org The kinetics of aza-Michael additions can be significantly enhanced by polar aprotic solvents, which help to stabilize the zwitterionic intermediates formed during the reaction. nih.gov

The versatility of the Michael addition allows for the synthesis of a wide array of polymers with diverse functionalities. researchgate.netnih.gov By carefully selecting the Michael acceptor, polymers with specific properties such as tailored thermal stability, mechanical strength, and solubility can be achieved. rsc.orgacs.org The internal alkyne group of this compound is typically retained in the polymer backbone, offering a site for post-polymerization modification.

| Monomer 1 (Michael Donor) | Monomer 2 (Michael Acceptor) | Resulting Polymer Type | Key Reaction Features |

| This compound | Diacrylate | Poly(amino ester) | Step-growth polymerization, formation of C-N bonds |

| This compound | Bis-acrylamide | Poly(amido amine) | High atom economy, often catalyst-free |

| This compound | Divinyl sulfone | Poly(sulfonylethyl amine) | Enhanced kinetics in polar aprotic solvents |

Coordination Chemistry and Ligand Properties of this compound

Complexation with Transition Metals via Amine and Alkyne Sites

This compound possesses multiple coordination sites, making it an interesting ligand in coordination chemistry. smolecule.com The two primary amine groups contain lone pairs of electrons and can act as Lewis bases, readily coordinating to transition metal ions. atlanticoer-relatlantique.ca Furthermore, the internal alkyne moiety, with its π-electron density, can also interact with transition metals, particularly those with available d-orbitals. nih.govnih.gov This dual-functionality allows for the formation of a variety of metal complexes with different structural motifs.

The amine groups of this compound can act as monodentate ligands, where each amine coordinates to a separate metal center, or they can chelate to a single metal ion. atlanticoer-relatlantique.ca As a bidentate ligand, the diamine can form a stable chelate ring with a metal ion. The size of this chelate ring will be large due to the seven-carbon chain separating the two nitrogen atoms.

The alkyne group can coordinate to a metal center in several ways. A common mode is side-on coordination, where the π-system of the alkyne overlaps with the d-orbitals of the metal. The stability and nature of this interaction depend on the specific metal, its oxidation state, and the other ligands present in the coordination sphere. nih.gov In some cases, the alkyne can act as a bridging ligand between two metal centers.

The simultaneous coordination of both the amine and alkyne functionalities to a single metal center can lead to the formation of chelated structures. nih.gov This would involve the formation of a large macrocyclic-like coordination environment around the metal. The stability of such complexes would be influenced by the chelate effect and the geometric constraints of the ligand. libretexts.orgresearchgate.net

| Coordination Site | Type of Interaction | Potential Metal Ions |

| Amine Groups | Lewis Base (N-donor) | Co(II), Ni(II), Cu(II), Pt(II), Ru(II) |

| Alkyne Group | π-Coordination | Ru(II), Pt(II), Ir(III), Rh(I) |

| Both Amine and Alkyne | Chelation | Transition metals with suitable coordination geometries |

Influence of Chelation on Molecular Reactivity and Stability

The formation of a chelate complex between this compound and a metal ion significantly influences the molecule's reactivity and stability. libretexts.orgresearchgate.net This phenomenon, known as the chelate effect, describes the enhanced thermodynamic stability of a complex containing a chelating ligand compared to a complex with analogous monodentate ligands. libretexts.orgresearchgate.netlibretexts.org

The primary driving force for the chelate effect is a significant increase in entropy. libretexts.org When a bidentate or polydentate ligand like this compound replaces multiple monodentate ligands from a metal's coordination sphere, the total number of independent molecules in the system increases, leading to a more disordered and entropically favorable state. libretexts.orglibretexts.org This results in a larger formation constant (K_f) for the chelate complex, indicating greater stability. researchgate.netgcnayanangal.com

Chelation can also impact the reactivity of the ligand itself. By coordinating to a metal ion, the electron density and steric environment of the amine and alkyne groups are altered. acs.org This can affect their ability to participate in other chemical reactions. For instance, coordination to a Lewis acidic metal center can decrease the nucleophilicity of the amine groups. Conversely, the coordination might activate the alkyne moiety towards certain nucleophilic attacks or cycloaddition reactions. acs.org

| Property | Influence of Chelation | Thermodynamic Rationale |

| Complex Stability | Significantly Increased | Primarily driven by a positive change in entropy (chelate effect). libretexts.orglibretexts.org |

| Ligand Reactivity | Modified | Alteration of electron density and steric hindrance at the amine and alkyne sites upon coordination. acs.org |

| Formation Constant (K_f) | Higher than for monodentate analogues | The increase in the number of species in solution leads to a more favorable equilibrium. researchgate.netgcnayanangal.com |

Applications of Non 4 Yne 1,7 Diamine in Advanced Materials and Catalysis

Integration into Polymer Architectures

The presence of two primary amine groups and an internal alkyne group makes non-4-yne-1,7-diamine a valuable monomer for the construction of novel polymers. These functional groups provide sites for polymerization and subsequent cross-linking, enabling the creation of materials with tailored properties.

Step-Growth Polymerization via Diamine-Alkyne Linkages

Step-growth polymerization is a primary method for incorporating this compound into polymer chains. rroij.com This process involves the reaction of the diamine with difunctional monomers, such as diacids or diacyl chlorides, to form polyamides. libretexts.org The resulting polymers contain repeating units with pendant alkyne groups along the backbone. These alkyne moieties can then participate in further reactions, such as "click" chemistry, to introduce additional functionalities or to create cross-linked networks. researchgate.net

The gradual increase in molecular weight is a key characteristic of step-growth polymerization, where monomers, oligomers, and polymers react with each other. rroij.com This method has been instrumental in producing a wide array of essential polymers, including polyesters and polyamides. rroij.com

Cross-Linking Strategies Employing this compound in Material Fabrication

The alkyne group within the this compound unit provides a reactive handle for various cross-linking strategies. mdpi.com One prominent method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click" chemistry. researchgate.net This reaction allows for the efficient and specific formation of triazole linkages between polymer chains containing azide (B81097) and alkyne functionalities. This approach has been utilized to create well-defined polymer networks with enhanced thermal and mechanical stability. mdpi.comresearchgate.net

Another strategy involves thiol-yne photopolymerization, where the alkyne group reacts with two thiol functional groups in a sequential manner. acs.org This process, initiated by light, leads to the formation of highly cross-linked networks with a homogeneous structure. acs.org The resulting materials often exhibit high glass transition temperatures and can be tailored for specific applications by controlling the initial monomer ratio. acs.org

| Cross-Linking Strategy | Description | Key Features |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A "click" chemistry reaction forming triazole linkages between azide and alkyne functionalized polymers. | High efficiency and specificity; forms stable networks. researchgate.net |

| Thiol-Yne Photopolymerization | A light-initiated reaction where each alkyne group reacts with two thiol groups. | Forms highly cross-linked, homogeneous networks; properties can be tailored. acs.org |

Development of Porous Polymeric Materials

Porous polymers are a class of materials with interconnected voids, making them suitable for applications such as separation, catalysis, and support for conductive materials. mdpi.com The incorporation of this compound into polymer frameworks can facilitate the creation of porous structures. The rigid alkyne unit can contribute to the formation of polymers of intrinsic microporosity (PIMs), where inefficient packing of the polymer chains creates free volume. acs.org

Furthermore, the reactive alkyne groups can be used to cross-link polymer chains, leading to the formation of robust porous networks. researchgate.net The morphology and porosity of these materials can be controlled by the reaction conditions, such as monomer concentration and temperature, during the polymerization and cross-linking processes. mdpi.com These porous polymers can exhibit high surface areas and can be functionalized for specific applications, such as the adsorption of molecules or as supports for catalysts. acs.orgresearchgate.net

Role as a Building Block for Functional Molecules

Beyond its use in polymers, this compound serves as a valuable precursor for the synthesis of complex organic molecules with specific functionalities.

Precursors for Advanced Organic Scaffolds

The combination of amine and alkyne functionalities in this compound allows for its use in constructing diverse and complex molecular architectures. acs.org The amine groups can be readily modified to introduce other functional groups, while the alkyne can participate in a variety of coupling reactions to build larger molecular frameworks. This versatility makes it a key starting material for creating novel organic scaffolds that can serve as the core of new materials or biologically active compounds. The development of "molecular origami," which involves assembling building blocks like amino acids into single chains, highlights the potential for creating diverse molecular assemblies for fields like medicine and materials science. mdpi.com

Synthesis of Chiral Ligands for Asymmetric Catalysis

No Information Found on the Catalytic Applications of "this compound"

A comprehensive search of scientific literature and chemical databases has revealed no specific information regarding the catalytic applications of the chemical compound this compound or its derived metal complexes.

The absence of "this compound" in the context of catalytic systems suggests that this specific compound may not have been explored for such applications, or any related research has not been published in the accessible scientific domain. General searches on related structures, such as diamines and alkynes in catalysis, yielded broad results but no mentions of this particular molecule. researchgate.netchinesechemsoc.orgacs.orgdtu.dkacs.orgacs.orgnih.govacs.orgmdpi.comnih.govnih.govmdpi.compku.edu.cnnih.govrsc.orgnih.govchemrxiv.orgresearchgate.netacs.orgnih.govrsc.orgnih.govresearchgate.netmdpi.com

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings, as no such findings for "this compound" appear to exist in the current body of scientific literature.

Computational and Theoretical Studies on Non 4 Yne 1,7 Diamine

Electronic Structure Analysis and Conformational Dynamics of Non-4-yne-1,7-diamine

A foundational step in understanding any molecule is the analysis of its electronic structure and conformational possibilities. For this compound, this would involve computational methods to determine the distribution of electrons within the molecule and to identify its most stable three-dimensional shapes.

Detailed research findings in this area are currently not available. However, a theoretical investigation would likely involve the following:

Geometry Optimization: Using quantum mechanical methods, researchers would identify the lowest energy conformation of the molecule. This would reveal key bond lengths, bond angles, and dihedral angles.

Molecular Orbital Analysis: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would provide insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is a critical parameter for predicting electronic transitions and chemical stability.

Electrostatic Potential Mapping: This technique would visualize the electron density around the molecule, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. The amino groups would be expected to be nucleophilic centers, while the alkyne region's electron density would also be of significant interest.

Conformational Search: this compound possesses considerable conformational flexibility due to its carbon chain. A systematic search or molecular dynamics simulations could identify various low-energy conformers and the energy barriers between them. This is crucial for understanding how the molecule might behave in different environments.

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations are powerful tools for mapping out the energetic landscape of chemical reactions, including the identification of transition states. While no specific reaction pathways involving this compound have been computationally studied, the presence of two primary amine groups and a central alkyne functionality suggests a rich and varied reactivity.

Currently, there are no published quantum chemical calculations detailing reaction pathways for this compound. Future research in this area could focus on:

Protonation Sites: Calculating the proton affinity of the nitrogen atoms would determine their basicity and predict the structure of the resulting ammonium (B1175870) ions.

Reactions at the Alkyne: Modeling reactions such as hydrogenation, hydration, or cycloadditions involving the carbon-carbon triple bond would elucidate the feasibility and mechanisms of these transformations. The influence of the amino groups on the reactivity of the alkyne would be a key point of investigation.

Intramolecular Reactions: The potential for intramolecular cyclization, where one amino group reacts with the alkyne or the other amino group (under specific conditions), could be explored by calculating the activation barriers for such processes.

Molecular Dynamics Simulations for Intermolecular Interactions in Materials Systems

Molecular dynamics (MD) simulations can provide a dynamic picture of how molecules interact with each other in condensed phases, which is essential for predicting the properties of materials. For this compound, MD simulations could be instrumental in understanding its behavior in bulk liquids or as a component in polymeric systems.

No molecular dynamics simulation studies on this compound have been reported in the scientific literature. Potential avenues for investigation include:

Hydrogen Bonding Networks: The two primary amine groups are capable of both donating and accepting hydrogen bonds. MD simulations could reveal the extent and nature of the intermolecular hydrogen bonding network in the liquid state, which would strongly influence properties like boiling point and viscosity.

Interactions with Solvents: Simulating the molecule in various solvents would provide insights into its solubility and the specific intermolecular forces at play.

Self-Assembly: The bifunctional nature of the molecule, with its polar amine ends and less polar hydrocarbon backbone, suggests the possibility of self-assembly into organized structures like micelles or bilayers under certain conditions.

Prediction of Reactivity and Selectivity through Computational Modeling

Computational modeling can go beyond understanding fundamental properties to predict how a molecule will behave in a complex reaction environment, including its reactivity and selectivity.

There is a lack of computational models predicting the reactivity and selectivity of this compound. A predictive computational study could entail:

Fukui Functions and Dual Descriptors: These reactivity indices, derived from conceptual DFT, could be calculated to predict the most likely sites for nucleophilic and electrophilic attack with greater precision than a simple electrostatic potential map.

Modeling Polymerization Reactions: Given the two amine groups, this compound could potentially serve as a monomer in polymerization reactions, for instance, with diacyl chlorides to form polyamides. Computational modeling could predict the feasibility of such reactions and the properties of the resulting polymers.

Catalytic Cycle Elucidation: If the molecule were to be used as a ligand in organometallic catalysis, computational chemistry could be employed to model the entire catalytic cycle, providing insights into the role of the ligand and the factors controlling the reaction's efficiency and selectivity.

Future Directions and Emerging Research Avenues for Non 4 Yne 1,7 Diamine

Exploration of Novel Synthetic Pathways and Catalytic Systems

The efficient and selective synthesis of Non-4-yne-1,7-diamine is a primary area for future investigation. While classical methods for the synthesis of diamines and internal alkynes are well-established, the development of novel, one-pot synthetic strategies would be highly beneficial. Future research is likely to focus on the following areas:

Catalytic Amination of Alkyne Precursors: A promising approach involves the direct amination of a suitable C9 alkyne precursor. This could be explored using transition metal catalysts, such as those based on nickel or palladium, which have shown efficacy in C-N bond formation. A key challenge will be to achieve selective diamination at the 1 and 7 positions.

Multi-component Reactions: The design of convergent synthetic routes, possibly through multi-component reactions, could offer an atom-economical and efficient way to assemble the this compound scaffold.

Flow Chemistry Approaches: Continuous flow synthesis could provide a safer and more scalable method for the preparation of this and related diamines, particularly if energetic intermediates or reagents are involved.

A comparative analysis of potential catalytic systems for the synthesis of this compound is presented in the table below.

| Catalyst System | Precursors | Potential Advantages | Foreseen Challenges |

| Nickel-based catalysts | Dihalogenated non-4-yne, Ammonia (B1221849) source | High regioselectivity in amination reactions acs.org | Catalyst poisoning by amine groups |

| Palladium-catalyzed coupling | Protected amino-alkynes | Well-established for C-N bond formation mdpi.com | Requires protecting group chemistry |

| Copper-catalyzed alkynylation | Amino-epoxides | Potential for stereocontrol | Limited to specific precursor structures acs.org |

Advanced Characterization Techniques for Structural and Mechanistic Elucidation

A thorough understanding of the structural and electronic properties of this compound is crucial for its application. While standard techniques such as NMR and IR spectroscopy will be essential for routine characterization lew.ro, advanced methods will be necessary to gain deeper insights.

Solid-State NMR and X-ray Crystallography: These techniques will be invaluable for elucidating the solid-state structure and packing of this compound and its derivatives. This is particularly important for understanding its potential use in crystalline materials like Metal-Organic Frameworks (MOFs).

Computational Modeling: Density Functional Theory (DFT) calculations can provide insights into the molecule's conformational preferences, electronic structure, and reactivity. This can aid in predicting its behavior in different chemical environments and in the design of new materials.

In-situ Spectroscopic Techniques: The use of in-situ FTIR and Raman spectroscopy during polymerization or other reactions involving this compound can provide real-time mechanistic information.

Development of Next-Generation Materials Utilizing this compound Building Blocks

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of advanced polymers and materials. The amine groups can participate in polymerization reactions to form polyamides, polyimides, and polyureas, while the alkyne moiety can be utilized for cross-linking or post-polymerization modification. chemmethod.com

Thermosetting Polymers: The alkyne group can undergo thermally or catalytically induced trimerization to form aromatic cross-links, leading to the formation of highly stable thermosetting polymers.

Functionalized Graphene and Nanomaterials: The diamine functionality can be used to functionalize graphene oxide or other nanomaterials, improving their dispersibility and creating hybrid materials with tailored properties. rsc.orgnih.gov

Metal-Organic Frameworks (MOFs): this compound can act as a linker in the synthesis of novel MOFs. The alkyne groups within the pores of the MOF could be used for post-synthetic modification, allowing for the tuning of the framework's properties for applications in gas storage or catalysis. researchgate.net

The following table outlines potential next-generation materials incorporating this compound and their prospective applications.

| Material Class | Synthetic Approach | Key Feature | Potential Application |

| Cross-linked Polyamides | Interfacial polymerization followed by thermal curing | High thermal stability and mechanical strength | Aerospace and automotive components |

| Graphene-based Nanocomposites | Covalent functionalization of graphene oxide | Enhanced electrical conductivity and mechanical reinforcement | Conductive films and coatings rsc.org |

| Alkyne-functionalized MOFs | Solvothermal synthesis with metal nodes | Tunable pore chemistry and high surface area | Gas separation and heterogeneous catalysis researchgate.net |

Interdisciplinary Research with this compound in New Domains

The unique combination of reactive functional groups in this compound opens the door to its exploration in various interdisciplinary fields.

Biomedical Applications: The diamine structure is a common motif in biologically active molecules. The alkyne group allows for facile conjugation to biomolecules via "click" chemistry. This could be exploited in the development of novel drug delivery systems or diagnostic probes.

Supramolecular Chemistry: The ability of the amine groups to form hydrogen bonds and the potential for the alkyne to participate in other non-covalent interactions could be utilized in the design of self-assembling systems and molecular machines.

Coordination Chemistry: this compound can act as a C2-symmetric chiral diamine ligand for asymmetric catalysis, potentially leading to new enantioselective transformations. figshare.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.